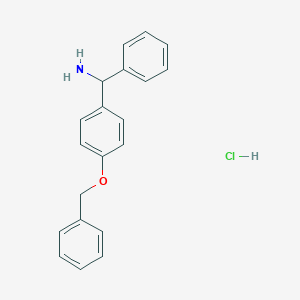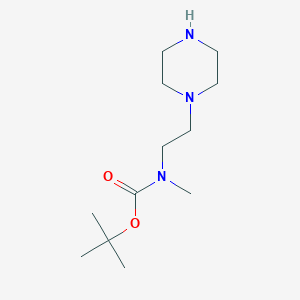
2-Piperazino-N-Boc-N-methyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazino-N-Boc-N-methyl-ethanamine is an organic compound with the molecular formula C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol . This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylated ethanamine chain. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazino-N-Boc-N-methyl-ethanamine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Boc Protecting Group: The piperazine ring is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Methylation of Ethanamine: The final step involves the methylation of the ethanamine chain using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Piperazino-N-Boc-N-methyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethanamine chain using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or ethanamines.
Scientific Research Applications
2-Piperazino-N-Boc-N-methyl-ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperazino-N-Boc-N-methyl-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The Boc protecting group provides stability and prevents premature reactions, while the methylated ethanamine chain enhances lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-Piperazino-N-Boc-N-methyl-ethanamine can be compared with other similar compounds, such as:
2-Piperazino-N-Boc-ethanamine: Lacks the methyl group on the ethanamine chain, resulting in different reactivity and biological activity.
N-Boc-piperazine: Contains only the piperazine ring with a Boc protecting group, without the ethanamine chain.
N-Methyl-piperazine: Lacks the Boc protecting group, making it more reactive but less stable.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are valuable in research and development.
Properties
Molecular Formula |
C12H25N3O2 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-piperazin-1-ylethyl)carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)9-10-15-7-5-13-6-8-15/h13H,5-10H2,1-4H3 |
InChI Key |
GSLSZRBGYKVBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


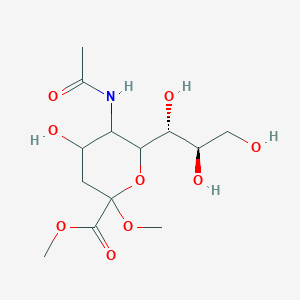
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
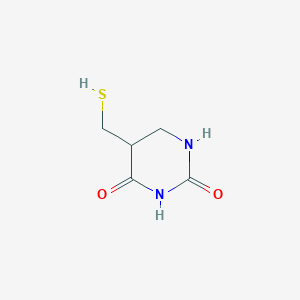

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
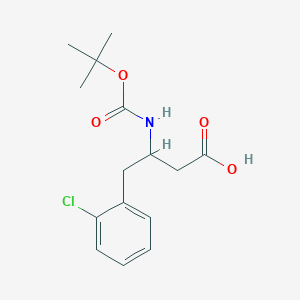
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)


![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)

